![molecular formula C21H15N3O5 B2866295 2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide CAS No. 851411-08-0](/img/structure/B2866295.png)
2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide” is a complex organic molecule. It contains several functional groups and rings including a chromeno[4,3-b]pyridin-2-yl ring, a nitro group (-NO2), and an amide group (CONH2). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromeno[4,3-b]pyridin-2-yl ring, a nitro group, and an amide group. The exact structure would need to be confirmed by techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the molecule more reactive towards nucleophilic attack. The amide group could participate in condensation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research studies have developed methods for synthesizing derivatives related to "2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide" and investigating their chemical behavior. For instance, the synthesis of chromeno[3,4-c]pyrrolidines through the reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides, indicating a Michael addition/Mannich reaction sequence, has been documented. This process resulted in mixtures of endo and endo’ isomers with significant yields, showcasing the compound's reactivity and potential for generating diverse molecular architectures (Kochnev et al., 2022).
Molecular Structure and Characterization
The molecular and supramolecular structures of several derivatives, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been extensively analyzed. These studies reveal the intricacies of their molecular formations and the impact of substituents on their structural orientation. X-ray diffraction and NMR spectroscopy are among the techniques used to elucidate the configurations and conformational behaviors of these compounds, highlighting their potential for diverse applications in materials science and molecular engineering (Padilla-Martínez et al., 2011).
Biological Activities and Applications
Some derivatives have demonstrated promising biological activities, such as cytotoxicity against cancer cell lines, indicating their potential in medicinal chemistry and drug design. For example, certain substituted chromano[3,4-c]pyrrolidines have shown high cytotoxic activity against HeLa human cervical carcinoma cells, suggesting their applicability in cancer research and therapy development (Kochnev et al., 2022). Additionally, the synthesis and evaluation of novel scaffolds impregnated with chromen derivatives for tissue engineering applications have been explored, demonstrating the compound's versatility in biomedical applications (Kandhasamy et al., 2015).
Wirkmechanismus
Target of Action
Compounds with a similar chromenopyridine nucleus have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .
Mode of Action
It is known that chromenopyridine derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Given the broad range of pharmacological activities associated with chromenopyridine derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Chromenopyridine derivatives have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-11-10-17(23-20(25)13-7-5-8-15(12(13)2)24(27)28)22-19-14-6-3-4-9-16(14)29-21(26)18(11)19/h3-10H,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFOUGHFNHXYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

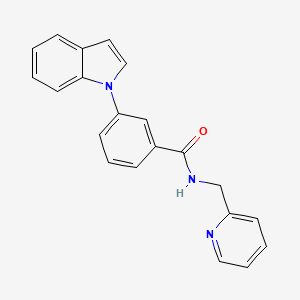
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)
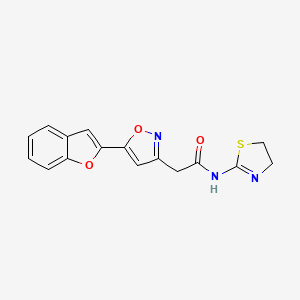

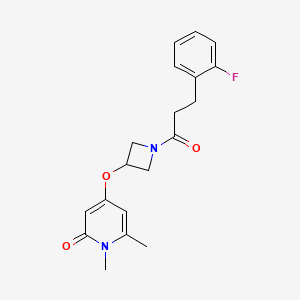
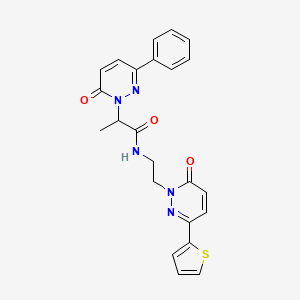
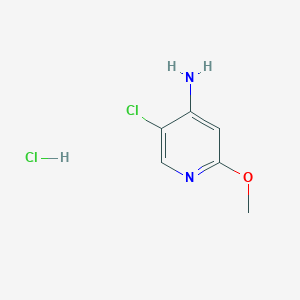
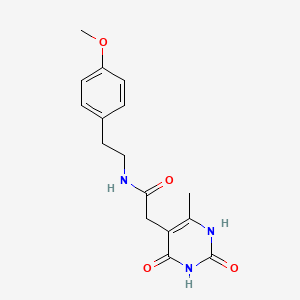
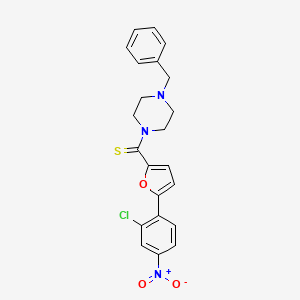
![7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2866228.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2866230.png)
![4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2866231.png)

